6,7-Difluoroquinoline

Overview

Description

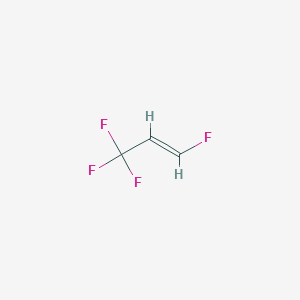

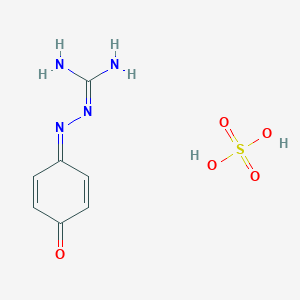

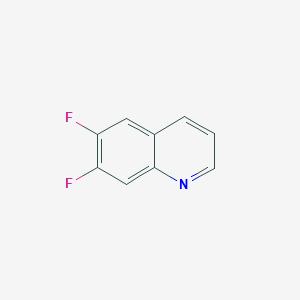

6,7-Difluoroquinoline is a heterocyclic aromatic compound composed of a quinoline ring system with two fluorine atoms attached at the 6 and 7 positions. It is a colorless solid at room temperature, and is soluble in most organic solvents. This compound has a wide range of applications in organic synthesis and medicinal chemistry, and its derivatives are used in the synthesis of a variety of pharmaceuticals.

Scientific Research Applications

Antibacterial Properties

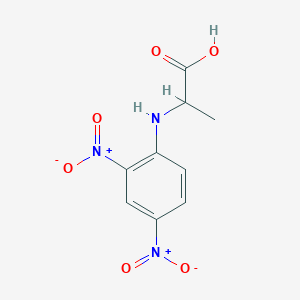

6,7-Difluoroquinoline and its derivatives have been extensively studied for their antibacterial properties. For instance, a study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, research on the synthesis and antibacterial activity of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their 6,8‐difluoro analogs has shown that some of these quinolones demonstrate fairly good antibacterial activities (Sheu et al., 1998).

Photophysical Properties

Studies have also been conducted on the photophysical properties of this compound derivatives. For example, research on fluorine-containing quinoline and quinoxaline styryl derivatives, including 6,7-difluoroquinolines, focused on their synthesis and photoluminescence (Nosova et al., 2011).

Chemical Synthesis and Reactions

Significant research has been done on the synthesis of this compound compounds and their reactions. A study explored a practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new quinolone compounds (Matsuoka et al., 1997). Another study investigated the regioselectivity and relative substrate activity of difluoroquinolines in reactions with sodium methoxide (Politanskaya et al., 2005).

Application in Radiopharmaceuticals

This compound has been utilized in the field of radiopharmaceuticals. Research on the cGMP production of [18 F]MK-6240, a radiopharmaceutical for PET imaging of neurofibrillary tangles, utilized this compound derivatives (Collier et al., 2017).

Interaction with Ammonia

Research has also been conducted on the interaction of polyfluorinated 2-chloroquinolines, including this compound, with ammonia as an approach to synthesize halogen-containing aminoquinolines (Skolyapova et al., 2017).

Mechanism of Action

Target of Action

6,7-Difluoroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . Quinolines have been used as the basic structure for the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They have also been found to exhibit antibacterial, antineoplastic, and antiviral activities . The primary targets of quinolines are often various enzymes, which they inhibit .

Mode of Action

It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, enhances their biological activity . This suggests that the difluoroquinoline may interact with its targets in a similar manner, possibly through the inhibition of enzyme activity .

Biochemical Pathways

Given the known activities of other quinolines, it is plausible that this compound may affect pathways related to the function of the enzymes it targets .

Pharmacokinetics

It is known that the fluoroquinolones, a family of compounds that includes this compound, have favorable pharmacokinetic profiles, resulting in higher serum concentrations . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Given the known activities of other quinolines, it is plausible that this compound may have similar effects, such as the inhibition of enzyme activity and the resulting downstream effects .

Action Environment

It is known that the biological activity of fluorinated compounds can be enhanced by the incorporation of a fluorine atom . This suggests that the presence of fluorine in the this compound molecule may influence its action in certain environments .

Safety and Hazards

Future Directions

Fluorinated quinolines, such as 6,7-Difluoroquinoline, have been the subject of research studies aimed at the development of novel methods of synthesis, studying their reactivity, and their plausible practical applications . They have found applications in medicine, exhibiting remarkable biological activity . Future research may focus on these areas.

Biochemical Analysis

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Molecular Mechanism

It is known that quinolines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

6,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIQDVSYHYORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925995 | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127827-50-3 | |

| Record name | Quinoline, 6,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 6,7-difluoroquinoline moiety in medicinal chemistry?

A1: The this compound scaffold serves as a versatile building block in the synthesis of various biologically active compounds. Specifically, it is a key structural feature in certain quinolone antibiotics. [, ] For instance, prulifloxacin (NM441), a potent antibacterial agent, incorporates this moiety within its structure. []

Q2: How does the introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring influence the properties of the resulting compounds?

A2: The incorporation of fluorine atoms significantly impacts the molecule's properties in several ways. Firstly, it can enhance lipophilicity, potentially improving cell membrane permeability. [] Secondly, fluorine substitution can modulate electronic properties, thereby affecting binding affinity to target sites. This is evident in the development of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives, which exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including resistant strains. []

Q3: Are there any studies exploring the photophysical properties of this compound derivatives?

A3: Yes, research indicates that certain this compound derivatives, specifically those containing styryl substituents, display photoluminescence in acetonitrile solutions. [] This finding suggests potential applications in materials science, such as the development of fluorescent probes or sensors.

Q4: Can you provide an example of a synthetic route employed to access this compound-containing compounds?

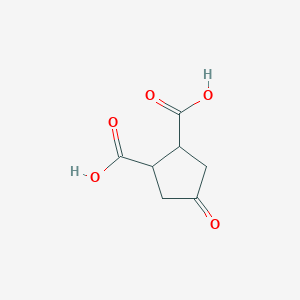

A4: A key intermediate in the synthesis of prulifloxacin (NM441) is ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate. [] A practical synthesis of this intermediate involves a crucial chlorination step followed by deacetylation and intramolecular cyclization. [] This exemplifies the synthetic strategies employed to construct these complex molecules.

Q5: Have any enantioselective syntheses been reported for chiral this compound derivatives?

A5: Yes, research highlights the development of enantioselective synthetic routes for specific this compound derivatives. For example, the enantiomers of a potent antibacterial compound were prepared through optical resolution using high-performance liquid chromatography (HPLC). This approach enabled the isolation of individual enantiomers, allowing for the investigation of their specific biological activities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)